molecular formula C8H9I B1203722 1-Iodo-3,5-dimethylbenzene CAS No. 22445-41-6

1-Iodo-3,5-dimethylbenzene

Cat. No.: B1203722
CAS No.: 22445-41-6
M. Wt: 232.06 g/mol
InChI Key: ZLMKEENUYIUKKC-UHFFFAOYSA-N
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Description

1-Iodo-3,5-dimethylbenzene, also known as 5-iodo-m-xylene, is an aryl halide with the molecular formula C8H9I. It is characterized by the presence of an iodine atom attached to a benzene ring substituted with two methyl groups at the 3 and 5 positions. This compound is a clear light yellow liquid and is sparingly soluble in water .

Mechanism of Action

Target of Action

1-Iodo-3,5-dimethylbenzene, also known as 5-Iodo-m-xylene, is an aryl halide . Its primary targets are organic compounds that can undergo nucleophilic substitution reactions, such as phenol .

Mode of Action

The compound interacts with its targets through a mechanism known as electrophilic aromatic substitution . In this process, the electrophile (this compound) forms a sigma bond with the benzene ring of the target molecule, generating a positively charged intermediate .

Biochemical Pathways

The affected biochemical pathway involves the copper-catalyzed halogen exchange reaction . This reaction occurs in the presence of NaI or KI in n-BuOH or DMF (solvents) . The downstream effect of this pathway is the formation of new organic compounds, such as 1,3-dimethyl-5-phenoxybenzene .

Pharmacokinetics

The compound’s physical properties, such as its boiling point (92-94 °c/3 mmhg) and density (1608 g/mL at 25 °C), may influence its bioavailability .

Result of Action

The result of the action of this compound is the formation of new organic compounds. For example, it can react with phenol to afford 1,3-dimethyl-5-phenoxybenzene . It is also suitable for use in the synthesis of N-(3,5-xylyl)-N-ethylaniline, an arylamine .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a catalyst (e.g., CuFe2O4 nano powder) and the type of solvent used (e.g., n-BuOH or DMF) . These factors can significantly affect the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

1-Iodo-3,5-dimethylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as α-arylation of ketones and copper-catalyzed N-arylation of imidazoles . These interactions are crucial for the formation of new carbon-carbon and carbon-nitrogen bonds, which are essential in the synthesis of pharmaceuticals and other biologically active compounds.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by participating in reactions that modify cellular signaling pathways and gene expression. For instance, its role in the synthesis of N-(3,5-xylyl)-N-ethylaniline can impact cellular metabolism and protein synthesis . Additionally, the compound’s involvement in the formation of 3,5-dimethylbenzonitrile suggests potential effects on cellular detoxification processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as a substrate in enzyme-catalyzed reactions, such as the copper-catalyzed N-arylation of imidazoles . These interactions lead to the formation of new chemical bonds, altering the structure and function of the resulting molecules. The compound’s ability to participate in these reactions highlights its importance in organic synthesis and biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but its reactivity can be influenced by factors such as temperature and the presence of catalysts . Long-term studies have shown that the compound can maintain its activity in various biochemical reactions, although its effectiveness may decrease over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate specific biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic properties, potentially leading to cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate various biochemical reactions. For example, it participates in the α-arylation of ketones and the copper-catalyzed N-arylation of imidazoles . These interactions can affect metabolic flux and the levels of specific metabolites, highlighting the compound’s role in cellular metabolism and biochemical synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its availability for biochemical reactions . Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function, affecting its role in biochemical reactions and cellular processes

Preparation Methods

1-Iodo-3,5-dimethylbenzene can be synthesized through various methods. One common synthetic route involves the copper-catalyzed halogen exchange reaction. In this method, 5-bromo-m-xylene is reacted with sodium iodide or potassium iodide in solvents such as n-butanol or dimethylformamide . The reaction conditions typically involve heating the mixture to facilitate the exchange of the bromine atom with an iodine atom.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

1-Iodo-3,5-dimethylbenzene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include copper catalysts, phenol, cyanide sources, and N-bromosuccinimide. The major products formed depend on the specific reaction and reagents used.

Comparison with Similar Compounds

1-Iodo-3,5-dimethylbenzene can be compared with other similar compounds, such as:

    1-Bromo-3,5-dimethylbenzene: Similar structure but with a bromine atom instead of iodine.

    1-Chloro-3,5-dimethylbenzene: Contains a chlorine atom instead of iodine.

    1-Fluoro-3,5-dimethylbenzene: Contains a fluorine atom.

The uniqueness of this compound lies in its higher reactivity in substitution reactions compared to its bromo, chloro, and fluoro counterparts, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-iodo-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMKEENUYIUKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176985
Record name Benzene, 1-iodo-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22445-41-6
Record name Benzene, 1-iodo-3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022445416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-iodo-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-m-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A test tube with a screw thread was equipped with a 10×3 mm Teflon-coated stirring bar and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %) and K5P3O10 (Strem, finely ground, 430 mg, 0.96 mmol). The test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL), 2-pyrrolidinone (1.40 mL), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. A portion of the stock solution (1.28 mL) containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of 2-pyrrolidinone was added using a syringe, followed by N-methylethylenediamine (8.9 μL, 1.0 mmol, 10 mol %). The reaction mixture in the test tube was stirred in a 60±15° C. oil bath for 5 h. The test tube was then allowed to reach room temperature, the screw cap was removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from the test tube was diluted with ethyl acetate (1 mL). GC analysis of the resulting solution indicated a 95% yield of N-(3,5-dimethylphenyl)-2-pyrrolidinone.
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Four
Quantity
1.2 mmol
Type
reactant
Reaction Step Four
Quantity
8.9 μL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Six 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), the ligand (in those cases where the ligand was a solid; 0.10 mmol), and K3PO4 (430 mg, 2.03 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of N-methylformamide, using a syringe followed by the ligand (in those cases where the ligand was a liquid; 0.10 mmol). The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 110±5° C. oil bath for 24 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (3 mL) was added. A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 20.
Quantity
15 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
Six
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Six
Quantity
1 mmol
Type
reactant
Reaction Step Seven
Quantity
1.2 mmol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) Cu2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CuCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO4.5H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
6.8 mg
Type
reactant
Reaction Step Two
[Compound]
Name
CuSO4.5H2O
Quantity
12.5 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Six
Quantity
1 mmol
Type
reactant
Reaction Step Seven
Quantity
1.2 mmol
Type
reactant
Reaction Step Seven
Quantity
0.1 mmol
Type
reactant
Reaction Step Seven
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Nine
Name
CuCl
Quantity
5 mg
Type
catalyst
Reaction Step Ten
Quantity
9.1 mg
Type
catalyst
Reaction Step Eleven
[Compound]
Name
Nine
Quantity
15 mL
Type
reactant
Reaction Step Twelve
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Thirteen
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Thirteen
[Compound]
Name
bronze
Quantity
3.2 mg
Type
reactant
Reaction Step Fourteen
[Compound]
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Reaction Step Fifteen
[Compound]
Name
Cu2O
Quantity
3.6 mg
Type
reactant
Reaction Step 16

Synthesis routes and methods IV

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) CU2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CUCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO45H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Five
Quantity
1.2 mmol
Type
reactant
Reaction Step Five
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Seven
Name
CuCl
Quantity
5 mg
Type
catalyst
Reaction Step Eight
Quantity
9.1 mg
Type
catalyst
Reaction Step Nine
[Compound]
Name
Nine
Quantity
15 mL
Type
reactant
Reaction Step Ten
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Eleven
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven
[Compound]
Name
bronze
Quantity
3.2 mg
Type
reactant
Reaction Step Twelve
[Compound]
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Reaction Step Thirteen
[Compound]
Name
CUCl2
Quantity
6.8 mg
Type
reactant
Reaction Step Fourteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-3,5-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
1-Iodo-3,5-dimethylbenzene
Reactant of Route 3
1-Iodo-3,5-dimethylbenzene
Reactant of Route 4
Reactant of Route 4
1-Iodo-3,5-dimethylbenzene
Reactant of Route 5
1-Iodo-3,5-dimethylbenzene
Reactant of Route 6
Reactant of Route 6
1-Iodo-3,5-dimethylbenzene
Customer
Q & A

Q1: How does the structure of the iron complex influence its reactivity with 1-iodo-3,5-dimethylbenzene?

A1: The research demonstrates that the four-coordinate iron complex [(IPr(2)Me(2))(2)Fe(NHMes)(2)] (where IPr(2)Me(2) = 2,5-diisopropyl-3,4-dimethylimidazol-1-ylidene and Mes = mesityl) reacts with this compound to yield 1-C(6)D(5)-3,5-Me(2)C(6)H(3) and 5-D-1,3-Me(2)C(6)H(3) in deuterated solvents. [] This reactivity is attributed to the steric accessibility of the iron center in the four-coordinate complex. Conversely, the three-coordinate complex [(IPr)Fe(NHDipp)(2)] (where IPr = 2,5-di(2,6-diisopropylphenyl)imidazol-1-ylidene and Dipp = 2,6-diisopropylphenyl) remains inert under similar conditions. This difference highlights the crucial role of steric factors, dictated by the ligand environment around the iron center, in governing the reactivity of these complexes with aryl halides like this compound. []

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